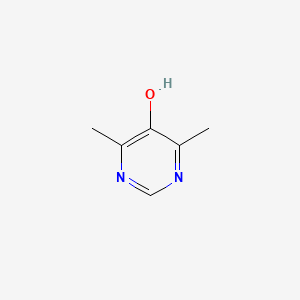

4,6-Dimethylpyrimidin-5-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTRDEPUOJMYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499500 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70345-38-9 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 4,6 Dimethylpyrimidin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental in determining the structure of organic molecules by analyzing the chemical shifts and coupling constants of protons.

In the ¹H NMR spectrum of a derivative, N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene (B151609) sulfonamide, a characteristic singlet peak for the six protons of the two methyl groups at the 4- and 6-positions of the pyrimidine (B1678525) ring appears at 2.23 ppm. scispace.com For 4,6-dimethylpyrimidine (B31164) itself, the methyl protons resonate at 2.486 ppm, the proton at the 5-position gives a signal at 7.060 ppm, and the proton at the 2-position appears at 8.956 ppm. chemicalbook.com In another derivative, 5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole, the methyl protons at the 6-position show a singlet at 2.46 ppm. clockss.org

The following table summarizes the ¹H NMR chemical shifts for 4,6-dimethylpyrimidine and some of its derivatives.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 4,6-dimethylpyrimidine | 4,6-CH₃ | 2.486 | s |

| H-5 | 7.060 | s | |

| H-2 | 8.956 | s | |

| N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide | 4,6-CH₃ | 2.23 | s |

| 5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole | 6-CH₃ | 2.46 | s |

s: singlet

Hydroxypyrimidines, including 4,6-dimethylpyrimidin-5-ol, can exist in different tautomeric forms, primarily the hydroxy (enol) and oxo (keto) forms. researchgate.netdicp.ac.cn NMR spectroscopy is a powerful technique to study this tautomeric equilibrium. In solution, 4-hydroxypyrimidines are known to exist as a mixture of pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.netd-nb.info The position of this equilibrium can be influenced by the solvent and other substituents on the pyrimidine ring. researchgate.net For instance, in a study of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, the presence of both keto and enol forms was confirmed by ¹H NMR. The enol form showed a singlet for the two methyl groups of the pyrimidine ring at approximately 2.54 ppm and a vinylic proton signal at about 6.16 ppm. tandfonline.com A broad singlet observed at a significantly downfield chemical shift, around 16.19 ppm, was attributed to the enolic OH proton. tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For 2-amino-4,6-dimethylpyrimidine (B23340), the carbon atoms of the methyl groups resonate at a specific chemical shift, and the pyrimidine ring carbons also show distinct signals. chemicalbook.com In a derivative of this compound, 5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole, the ¹³C NMR spectrum in DMSO-d6 showed signals for the methyl carbon at 17.9 ppm and the pyrimidine ring carbons at 152.4, 167.0, and 173.1 ppm. clockss.org The existence of tautomers can also be investigated using ¹³C NMR. In a study of a bipyrazol-5-ol derivative containing a 4,6-dimethylpyrimidine moiety, the ¹³C NMR data supported the presence of both keto and enol forms, with distinct signals for the carbonyl and vinylic carbons. tandfonline.com

The following table presents ¹³C NMR data for a derivative of this compound.

| Compound | Carbon | Chemical Shift (ppm) |

| 5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole | 6-CH₃ | 17.9 |

| C-5 | 152.4 | |

| C-4/C-6 | 167.0 | |

| C-2 | 173.1 |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy is used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. For pyrimidine derivatives, characteristic IR bands include C-H aromatic stretching between 2920-2978 cm⁻¹, C=O stretching from 1620-1699 cm⁻¹, C=C stretching around 1570-1596 cm⁻¹, and C=N aromatic stretching between 1525-1575 cm⁻¹. researchgate.net In a derivative of this compound, 1-(4,6-dimethylpyrimidin-2-yl)-1′-(4-nitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol, an IR absorption band at 3148 cm⁻¹ was assigned to the O-H stretching vibration. tandfonline.com For 5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole, the IR spectrum showed a broad band at 3433 cm⁻¹ corresponding to the O-H group and a band at 1660 cm⁻¹ for the C=N bond. clockss.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound (C₆H₈N₂O), this method provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation patterns under ionization. The molecular weight of this compound is 124.14 g/mol . nist.gov

Electron ionization mass spectrometry (EI-MS) of pyrimidine derivatives typically begins with the formation of a molecular ion (M⁺), which corresponds to the exact molecular weight of the compound. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 124. The stability of the pyrimidine ring often results in a prominent molecular ion peak. ukm.my

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of substituted pyrimidines and pyrimidinols. ukm.myclockss.org Key fragmentation processes for pyrimidine rings often involve the cleavage of the ring and the loss of small neutral molecules or radicals.

Plausible Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl group, which would result in a fragment ion at m/z 109.

Loss of Carbon Monoxide (CO): The presence of the hydroxyl group (or its keto tautomer) allows for the elimination of a neutral CO molecule, a characteristic fragmentation for phenolic and enolic compounds. This would lead to a fragment at m/z 96.

Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder-type reactions or other complex rearrangements, leading to the expulsion of molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN).

The precise fragmentation pattern serves as a chemical fingerprint, allowing for the differentiation of this compound from its isomers. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent molecule and its fragments with very high accuracy.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

| 124 | [M]⁺ | [C₆H₈N₂O]⁺ | Molecular Ion |

| 109 | [M - CH₃]⁺ | [C₅H₅N₂O]⁺ | Loss of a methyl radical |

| 96 | [M - CO]⁺ | [C₅H₈N₂]⁺ | Loss of carbon monoxide |

| 81 | [M - HCN - CH₃]⁺ | [C₄H₄NO]⁺ | Subsequent loss from ring fragments |

X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound in its solid state.

For instance, the crystal structure of N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, which contains the same 4,6-dimethylpyrimidine core, has been determined. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2/n. researchgate.net The data from such derivatives show that the pyrimidine ring is typically planar. In the solid state, the molecular packing is heavily influenced by intermolecular forces. For this compound, the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring would make it a prime candidate for forming strong intermolecular hydrogen bonds. These hydrogen bonds would likely dominate the crystal packing, creating a stable, ordered lattice. researchgate.net

The structural parameters obtained from X-ray diffraction, such as the planarity of the pyrimidine ring, the orientation of the methyl substituents, and the nature of the intermolecular hydrogen bonding network, are critical for rational drug design and materials science applications. researchgate.nettandfonline.com Studies on substituted pyrimidines have confirmed that even small changes in substitution can lead to different packing arrangements in the solid state, influencing properties like solubility and melting point. thieme-connect.com

Table 2: Representative Crystallographic Data for a Related Pyrimidine Derivative (N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine)

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₂N₄S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/n | researchgate.net |

| a (Å) | 6.7608 | researchgate.net |

| b (Å) | 8.5154 | researchgate.net |

| c (Å) | 20.6503 | researchgate.net |

| β (°) ** | 97.237 | researchgate.net |

| Volume (ų) ** | 1179.39 | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

This data is for a related compound containing the 4,6-dimethylpyrimidine moiety and is presented to illustrate typical crystallographic parameters for this class of compounds.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethylpyrimidin 5 Ol Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. jchemrev.comjchemrev.com These calculations provide a detailed understanding of the molecule's electronic and structural characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of molecular geometries using DFT, often with the B3LYP functional and various basis sets like 6-311G(d,p), allows for the determination of the most stable conformation of 4,6-dimethylpyrimidin-5-ol. researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. jchemrev.com The planarity and symmetry of the pyrimidine ring, along with the orientation of the hydroxyl and methyl groups, are key aspects revealed by these analyses. For instance, in related pyrimidine derivatives, DFT calculations have been successfully used to obtain optimized geometries that correlate well with X-ray diffraction data. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for Pyrimidine Derivatives (Theoretical)

| Parameter | Bond Length (Å) / Bond Angle (°) | Method/Basis Set | Reference |

|---|---|---|---|

| C-N Bond Length | 1.34 | B3LYP/6-311G(d,p) | nih.gov |

| C-C Bond Length | 1.39 | B3LYP/6-311G(d,p) | nih.gov |

| C-O Bond Length | 1.36 | B3LYP/6-311G(d,p) | nih.gov |

| C-N-C Angle | 116.8 | B3LYP/6-311G(d,p) | nih.gov |

| N-C-N Angle | 126.7 | B3LYP/6-311G(d,p) | nih.gov |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of this compound are crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity. DFT calculations are routinely used to determine these values. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the nucleophilic and electrophilic sites within the molecule. researchgate.net For pyrimidine derivatives, the nitrogen atoms and the oxygen of the hydroxyl group are typically electron-rich regions. researchgate.net

Table 2: Calculated Electronic Properties of Pyrimidine Derivatives

| Property | Value (eV) | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 | B3LYP/6-311G(d,p) | researchgate.net |

| LUMO Energy | -1.2 | B3LYP/6-311G(d,p) | researchgate.net |

| HOMO-LUMO Gap | 5.3 | B3LYP/6-311G(d,p) | researchgate.net |

Note: This data is illustrative for pyrimidine derivatives and highlights the outputs of DFT calculations. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, UV-Vis Absorption Bands)

Theoretical calculations can predict spectroscopic parameters that can be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. jchemrev.comrsc.org Similarly, the vibrational frequencies (IR) can be calculated and have shown good agreement with experimental FT-IR spectra for related pyrimidine compounds. nih.gov These theoretical spectra aid in the assignment of experimental bands to specific vibrational modes or electronic transitions. researchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group and one of the nitrogen atoms of the pyrimidine ring. The existence and strength of such interactions can be investigated using computational methods by analyzing the geometry and electron density distribution. rsc.org Studies on similar molecules have shown that intramolecular hydrogen bonds can stabilize certain tautomeric forms. jchemrev.com The presence of such a bond can affect the molecule's lipophilicity and its ability to interact with biological targets. nih.gov

Molecular Docking and Dynamics Simulations in Biological Systems

Computational techniques are also invaluable in predicting how this compound and its derivatives might interact with biological macromolecules.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This technique is crucial in drug discovery for identifying potential protein targets and understanding the binding interactions at a molecular level. For derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353), molecular docking studies have been conducted to investigate their binding to fibroblast growth factor receptor 4 (FGFR4), a target in cancer therapy. nih.govnih.gov These studies have revealed that the dimethyl groups on the pyrimidine ring can influence the binding affinity and selectivity by causing steric clashes with the hinge region of the kinase domain of FGFRs. nih.gov The docking results, often scored to estimate binding affinity, help in rationalizing the structure-activity relationships (SAR) and in the design of more potent and selective inhibitors. nih.gov

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling, particularly molecular docking, has been instrumental in elucidating the structure-activity relationships (SAR) of systems containing the this compound core. Studies on derivatives of this compound have provided significant insights into how structural modifications influence biological activity.

A notable example is the investigation of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.govresearchgate.net Molecular docking studies revealed that the dimethylpyrimidine core plays a crucial role in the binding affinity and selectivity of these inhibitors. The introduction of methyl groups at the central pyrimidine ring can, in some cases, lead to a steric clash with the hinge region of the FGFR4 kinase domain, thereby weakening the binding affinity. nih.gov However, in specific molecular contexts, such as in compound 6O (a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol), the dimethylpyrimidine core contributes to a conformation suitable for strong binding interactions. nih.gov The removal of these methyl groups from the pyrimidine ring was found to restore FGFR4 activity in certain analogues, highlighting the delicate balance of steric factors in achieving potent inhibition. nih.gov

Further computational analyses on other pyrimidine-based systems, such as thienopyrimidine derivatives acting as GPR55 receptor antagonists, also underscore the power of computational modeling in understanding SAR. nih.gov These studies help in identifying key structural determinants for biological activity and guide the design of more potent and selective molecules.

Analysis of Steric and Electronic Factors Governing Biological Recognition

The biological recognition of molecules containing the this compound scaffold is governed by a combination of steric and electronic factors, which can be analyzed through computational methods.

Steric Factors: The methyl groups at positions 4 and 6 of the pyrimidine ring are significant steric features. As demonstrated in docking studies with FGFR4 inhibitors, the bulkiness of these methyl groups can be detrimental to binding if they cause steric clashes with amino acid residues in the target's binding site. nih.gov For instance, a comparison between a dimethylpyrimidine-containing compound and its analogue without these methyl groups showed that the latter formed a hydrogen bond with Ala553 in the FGFR4 hinge region, a bond that was absent in the methylated version. nih.gov This suggests that the steric bulk of the methyl groups can prevent optimal orientation within the binding pocket.

| Structural Feature | Observation from Computational Modeling | Inferred Effect on Biological Recognition | Reference |

|---|---|---|---|

| 4,6-Dimethyl Groups | Can cause steric clashes with the hinge region of the FGFR4 kinase domain. | May weaken binding affinity by preventing optimal orientation and hydrogen bond formation. | nih.gov |

| Pyrimidine Ring Nitrogens | Act as hydrogen bond acceptors. A nitrogen atom in an unmethylated analogue forms a hydrogen bond with Ala553 of FGFR4. | Crucial for anchoring the ligand within the binding site through specific hydrogen bonding interactions. | nih.govsemanticscholar.org |

| 5-Hydroxyl Group | Acts as a hydrogen bond donor. | Contributes to binding affinity and specificity through hydrogen bonding with receptor residues. | semanticscholar.orgambeed.com |

Mechanistic Insights into Chemical Reactivity and Pathways

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and transition states of pyrimidine derivatives. While specific studies on the reaction mechanisms of this compound are not extensively documented, research on related pyrimidine systems provides valuable mechanistic precedents.

For example, theoretical studies on the thermal interconversion of pyrimidinylcarbenes have utilized the B3LYP/6-31G* level of theory to probe reaction mechanisms. beilstein-journals.org These calculations can map potential energy surfaces and identify the lowest-energy paths for complex reactions, such as ring contractions and expansions. The calculations can determine the energy barriers for the formation of intermediates, like nitrile ylides, and the subsequent transition states for cyclization, providing a detailed picture of the reaction pathway. beilstein-journals.org Such computational approaches could be applied to understand the reactivity of this compound in various chemical transformations, including substitution or condensation reactions.

Theoretical Studies on Oxidative Processes (e.g., Singlet Oxygen Reactivity)

The reactivity of pyrimidine derivatives with reactive oxygen species like singlet oxygen (¹O₂) is of significant interest in both environmental and biological contexts. Singlet oxygen is an electronically excited state of molecular oxygen that is highly reactive towards electron-rich organic molecules. nsf.govhoriba.com Its reactions are crucial in photodynamic therapy and the sunlight-induced degradation of pollutants. nsf.govhoriba.com

Theoretical studies using DFT can elucidate the mechanisms of these oxidative processes. The reaction between an organic compound and singlet oxygen can proceed through different pathways, including a single electron transfer (SET) mechanism or a direct addition. nsf.gov Computational studies can calculate the free energies of activation for these competing pathways to determine the dominant mechanism.

While a specific theoretical study on this compound was not found, experimental work on the closely related compound, 2-dimethylamino-5,6-dimethylpyrimidin-4-ol, indicates that it undergoes dye-sensitized photo-oxidation. nsf.govacs.org A comprehensive study on the reactivity of singlet oxygen with various organic compounds suggests that this particular pyrimidine derivative reacts via a ¹O₂ addition mechanism. nsf.gov Computational simulations on other organic molecules have shown that it is possible to calculate the activation energies and predict reaction products, such as the formation of hydroperoxides, which are often intermediates in these oxidation reactions. nih.gov These theoretical frameworks could be directly applied to predict the oxidative fate of this compound.

| Reaction Pathway | Description | Computational Insight | Reference |

|---|---|---|---|

| ¹O₂ Addition | Direct reaction of singlet oxygen with the pyrimidine ring, often forming endoperoxides or dioxetanes. | DFT calculations can determine the transition state energies for the concerted or stepwise addition to different positions on the ring. | nsf.gov |

| Single Electron Transfer (SET) | Transfer of an electron from the pyrimidine to singlet oxygen, forming a radical cation and a superoxide (B77818) anion radical. | The feasibility of this pathway can be assessed by calculating the oxidation potential of the pyrimidine and the free energy of activation for the electron transfer. | nsf.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are valuable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

While a specific QSAR model for this compound itself was not identified, several studies have successfully applied QSAR to derivatives containing the 4,6-dimethylpyrimidine (B31164) scaffold. For instance, a 3D-QSAR study was conducted on a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as inhibitors of sirtuin 2 (SIRT2), a protein implicated in cancer. researchgate.net This study employed both multiple linear regression (MLR) and support vector machine (SVR) methods. The resulting models showed high predictive accuracy, with the SVR model achieving a test set R² value of 0.990. researchgate.net The models identified key molecular descriptors, such as BELV2, GATS8p, GATS6e, and RDF080m, that govern the inhibitory activity.

Similarly, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on other classes of pyrimidine derivatives, such as tetrahydropyrimidines with antitubercular activity. researchgate.net These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological activity. Such QSAR approaches could be effectively applied to a series of this compound derivatives to guide the rational design of new therapeutic agents.

Exploration of Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data storage. Organic materials, particularly those with donor-π-acceptor architectures, are promising candidates for NLO applications due to their large hyperpolarizabilities and fast response times. analis.com.my

Computational studies using DFT have been employed to investigate the NLO properties of pyrimidine derivatives. These studies typically involve calculating the molecular polarizability (α) and the first hyperpolarizability (β), which are key indicators of NLO activity. While research on this compound is limited, studies on related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) cocrystals have demonstrated their potential as NLO materials. researchgate.netsemnan.ac.ir

For example, the investigation of a cocrystal of 2-amino-4,6-dimethylpyrimidine and benzoic acid (2APB) involved DFT calculations to understand its NLO properties. researchgate.net Theoretical calculations on similar systems, such as chalcone (B49325) derivatives, show that the presence of a π-conjugated system is crucial for high NLO response. analis.com.my The first hyperpolarizability (βtot) is a key parameter, and large values are desirable. For instance, a chalcone derivative was calculated to have a βtot of 420.51 x 10⁻³⁰ esu. analis.com.my The pyrimidine ring can act as part of a π-conjugated bridge in a donor-acceptor system, and the NLO properties of this compound could be explored computationally by calculating these parameters. The HOMO-LUMO energy gap is another important property, with a smaller gap generally correlating with higher polarizability and enhanced NLO activity. analis.com.myresearchgate.net

| Compound/System | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) | DFT | Third-order NLO efficiency | 2x10⁶ times greater than KDP | researchgate.net |

| Naphthalen-1-yl ethynylated-chalcone | DFT (B3LYP/6-31G(d,p)) | First hyperpolarizability (βtot) | 420.51 x 10⁻³⁰ esu | analis.com.my |

| Naphthalen-1-yl ethynylated-chalcone | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO Energy Gap | 3.51 eV | analis.com.my |

Biological and Pharmacological Research Applications of 4,6 Dimethylpyrimidin 5 Ol Derivatives

Antimicrobial Efficacy Studies

Extensive literature searches did not yield specific studies on the antimicrobial efficacy of 4,6-dimethylpyrimidin-5-ol derivatives. The following subsections, therefore, remain areas for future research.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No research data is currently available on the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative strains.

Antifungal Activity Against Yeast and Fungal Pathogens

There is no available research data concerning the antifungal activity of this compound derivatives against yeast and fungal pathogens.

Anticancer Research Investigations

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been the subject of significant anticancer research, particularly in the context of hepatocellular carcinoma (HCC). These investigations have focused on their potential as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key kinase involved in the progression of HCC.

Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase Inhibition

A novel series of aminodimethylpyrimidinol derivatives were designed and synthesized as potential inhibitors of FGFR4. nih.govnih.gov The rationale for this focus is the role of the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. nih.gov The inhibitory activities of these new compounds were evaluated through cell-free kinase assays.

One particular derivative, designated as compound 6O, emerged as a potent and highly selective inhibitor of FGFR4. nih.govnih.gov Molecular docking studies revealed that the dimethyl groups on the pyrimidine (B1678525) ring of compound 6O play a crucial role in its selectivity, as they appear to prevent a proper conformation for covalent bonding to FGFR1-3. nih.gov Furthermore, the presence of a fluorine atom on the dimethoxyphenyl ring of compound 6O is thought to contribute to a suitable conformation for strong binding interaction with FGFR4. nih.gov

The selectivity of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives was a key aspect of the research. Compound 6O, in particular, demonstrated excellent selectivity for FGFR4 over other FGFR subtypes (FGFR1, FGFR2, and FGFR3). nih.gov When compared to the positive control, BLU9931, compound 6O exhibited at least an 8-fold higher selectivity for FGFR4. nih.govnih.gov This high degree of selectivity is a significant finding, as off-target kinase inhibition can lead to unwanted side effects. The structural features of compound 6O, specifically the methyl groups at the pyrimidine ring, are believed to cause steric hindrance with the hinge region of the FGFR1-3 kinase domains, thus weakening its binding affinity to these subtypes. nih.gov

| Kinase | Inhibitory Activity |

|---|---|

| FGFR1 | Low |

| FGFR2 | Low |

| FGFR3 | Low |

| FGFR4 | High |

The anti-proliferative effects of these derivatives were assessed in HCC cell lines known to overexpress FGF19, a ligand for FGFR4. The cell lines used in these studies included Hep3B and Huh7. nih.gov Compound 6O demonstrated strong anti-proliferative activity against the Hep3B cell line. nih.govnih.gov

When the anti-proliferative activities of compound 6O and another derivative, 6A, were measured, compound 6O was found to be more potent. In Hep3B cells, the IC50 values were 4.5 µM for compound 6O and 25.2 µM for compound 6A. nih.gov While the anti-proliferative activity of compound 6O at lower concentrations was slightly weaker than the control compound BLU9931, this effect was reversed at higher concentrations. nih.gov These findings suggest that 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, particularly compound 6O, are promising candidates for the development of targeted therapies for hepatocellular carcinoma. nih.govtandfonline.com

| Compound | Hep3B (µM) | Huh7 (µM) |

|---|---|---|

| Compound 6A | 25.2 | - |

| Compound 6O | 4.5 | - |

In Vivo Anti-Tumor Efficacy Evaluation in Relevant Animal Models (e.g., CAM Tumor Model)

The in vivo anti-tumor potential of this compound derivatives has been investigated using the chick chorioallantoic membrane (CAM) model, a well-established in vivo assay for studying tumor growth and angiogenesis. nih.govmdpi.comehu.eusresearchgate.net In one pivotal study, a novel 2-amino-4,6-dimethylpyrimidin-5-ol derivative, referred to as compound 6O , was evaluated for its anti-hepatocellular carcinoma (HCC) efficacy. nih.govnih.govresearchgate.net

The study utilized a CAM tumor model where Hep3B HCC cells were xenografted. The efficacy of compound 6O was compared directly to BLU9931 , a known selective FGFR4 inhibitor. The results demonstrated that compound 6O dose-dependently inhibited tumor growth and the tumor-induced angiogenesis. nih.gov The anti-tumor effect of compound 6O was found to be excellent and comparable to that of the positive control, BLU9931. nih.govnih.govresearchgate.net Specifically, while the inhibitory effect of 6O on tumor weight was slightly weaker than BLU9931, it effectively blocked both the growth and angiogenesis of the HCC tumor. nih.gov

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Compound 6O | Hep3B-xenografted CAM tumor model | Effectively inhibited tumor growth and angiogenesis; overall antitumor effect was comparable to the positive control (BLU9931). | nih.govnih.gov |

| BLU9931 (Control) | Hep3B-xenografted CAM tumor model | Dose-dependently inhibited tumor growth and angiogenesis. | nih.gov |

Exploration of Other Potential Antineoplastic Mechanisms of Action

The primary antineoplastic mechanism identified for the this compound derivative, compound 6O, is the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. nih.govnih.govresearchgate.net FGFR4 is a receptor tyrosine kinase, and its aberrant signaling, often driven by its ligand FGF19, is a known driver in a subset of hepatocellular carcinomas. nih.gov

By selectively inhibiting FGFR4, compound 6O disrupts this oncogenic signaling pathway, leading to reduced cancer cell proliferation. Molecular docking studies have elucidated the structure-activity relationship, showing that the dimethyl groups on the pyrimidine ring of compound 6O play a crucial role. These groups appear to hinder the compound from forming a proper conformation for covalent bonding with other FGFR family members (FGFR1-3), which contributes to its high selectivity for FGFR4. nih.govresearchgate.net This selectivity is a significant advantage, as inhibiting other FGFR isoforms is associated with toxicities like hyperphosphatemia. nih.gov The anti-proliferative activity of compound 6O was confirmed in HCC cell lines (Hep3B and Huh7) that overexpress FGF19. nih.gov

Other Therapeutic and Biological Activity Areas

Enzyme Inhibition and Receptor Modulation Studies

Beyond oncology, derivatives of this compound and the broader pyrimidine class have been investigated for their ability to modulate various enzymes and receptors.

The most prominent example for a this compound derivative is the aforementioned selective inhibition of the enzyme FGFR4 kinase by compound 6O. nih.govnih.gov This compound demonstrated notable inhibitory activity against FGFR4 while showing significantly less activity against FGFR1, FGFR2, and FGFR3, making it a highly selective inhibitor. nih.govresearchgate.net Compared to the control compound BLU9931, compound 6O showed at least 8-fold higher selectivity for FGFR4. nih.govresearchgate.net

Other research into pyrimidine derivatives has identified inhibitory activity against different enzymes. For instance, various aminopyrimidine derivatives have been shown to inhibit Glutathione Reductase (GR) and Glutathione S-transferase (GST), enzymes that are relevant in cancer therapy and cellular defense mechanisms. juniperpublishers.comjournalagent.com One study found that 4-amino-2,6-dichloropyrimidine was the most effective inhibitor of GR among the tested compounds, with a KI value of 0.979 µM. juniperpublishers.com Another study on GST inhibition found that 4-amino-2-chloropyrimidine was a more potent inhibitor than 4-amino-6-chloropyrimidine, suggesting that the position of substituents significantly impacts enzyme inhibition. journalagent.com

Antioxidant Properties and Free Radical Scavenging Assays

Pyrimidine derivatives are recognized for their antioxidant potential and ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases, including cancer. nih.govmdpi.com Numerous studies have evaluated these properties using various in vitro assays.

A library of substituted pyrimidines was tested for radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for these compounds ranged from 42.9 ± 0.31 to 438.3 ± 3.3 μM, with several derivatives showing more potent activity than the standard antioxidant butylated hydroxytoluene (BHT). juniperpublishers.comjuniperpublishers.com Other studies have utilized nitric oxide and hydrogen peroxide scavenging methods to evaluate pyrimidine derivatives, with some compounds showing potent antioxidant activity comparable to ascorbic acid. nih.gov The antioxidant mechanism is often attributed to the ability of the pyrimidine core to trap free radicals. nih.gov Additionally, some pyrimidine derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. mdpi.comnih.gov

| Compound Class | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Substituted Pyrimidines (1-28) | DPPH Radical Scavenging | IC50 values ranged from 42.9 to 438.3 µM | juniperpublishers.comjuniperpublishers.com |

| Pyrido[2,3-d]pyrimidine Derivatives | Lipid Peroxidation Inhibition (AAPH) | Compounds 2a (IC50 = 42 µM) and 2f (IC50 = 47.5 µM) were potent inhibitors. | mdpi.comnih.gov |

| 4,6-bisaryl-pyrimidin-2-amine Derivatives | Nitric Oxide & H2O2 Scavenging | Compound 8b4 showed potent activity. | ijpsonline.com |

| Pyrimidine Derivatives L1 and L2 | ROS Assay (LPS-stimulated THP-1 cells) | Reduced free radical levels. | nih.gov |

Antiviral and Antiparasitic Research Potential

The pyrimidine scaffold is a core component of nucleosides, making its derivatives prime candidates for the development of antiviral agents. A wide variety of pyrimidine-containing compounds have been synthesized and tested for activity against numerous viruses. nih.gov Research has shown these molecules can inhibit viruses such as influenza virus, respiratory syncytial virus (RSV), hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.gov For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have displayed selective efficacy against human coronaviruses 229E and OC43. mdpi.com The mechanism of action often involves the inhibition of viral enzymes or interference with the viral replication cycle. Given the structural similarity of this compound to these active scaffolds, its derivatives represent a promising area for future antiviral drug discovery.

While specific studies on the antiparasitic activity of this compound derivatives are limited, the broader class of pyrimidine compounds has a well-documented history in this area. They are known to exhibit activity against various parasites, and this historical success suggests a strong potential for developing novel antiparasitic agents from this chemical family.

Anti-inflammatory Investigations

Derivatives of pyrimidine have been a focus of anti-inflammatory research, with studies demonstrating their potential to modulate key inflammatory pathways. nih.govmdpi.com A primary mechanism for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response. nih.gov Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

In addition to COX inhibition, some pyrimidine derivatives exert anti-inflammatory effects by inhibiting lipoxygenases (LOX), another class of enzymes involved in producing inflammatory mediators. mdpi.comnih.gov For example, pyrido[2,3-d]pyrimidine derivatives have been identified as potent lipoxygenase inhibitors. nih.gov In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated monocytic cells, pyrimidine compounds have been shown to inhibit the growth of these inflammatory cells and reduce levels of reactive oxygen species (ROS), further confirming their anti-inflammatory properties. nih.govmdpi.com

Coordination Chemistry and Advanced Material Science Applications

Synthesis and Characterization of Metal Complexes Incorporating 4,6-Dimethylpyrimidin-5-ol Ligands

The synthesis of metal complexes using this compound often involves its conversion into Schiff base ligands. These ligands are then reacted with transition metal salts to form coordination complexes.

Preparation of Transition Metal Complexes with Pyrimidine-Based Schiff Bases

Schiff bases derived from pyrimidines, such as those from 2-amino-4,6-dimethylpyrimidine (B23340), are synthesized through the condensation reaction with various aldehydes. For instance, a common method involves refluxing an equimolar mixture of 2-amino-4,6-dimethylpyrimidine and an aldehyde, like 2-hydroxy-5-nitrobenzaldehyde (B32719) or 5-nitrosalicylaldehyde, in an ethanol (B145695) solution. zenodo.orgijcr.info The resulting Schiff base ligand is then isolated and purified.

The preparation of the metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (often a nitrate (B79036) or acetate (B1210297) salt) in a suitable solvent, such as ethanol or methanol. zenodo.orgnih.govfrontiersin.org The mixture is often stirred at an elevated temperature to facilitate the complexation reaction. ijcr.info The resulting solid metal complexes are then filtered, washed, and dried. The molar ratio of the ligand to the metal in these reactions is a critical factor, with 2:1 and 1:1 ratios being commonly reported. ijcr.infonih.govfrontiersin.orgsciencepublishinggroup.com For example, heteroleptic complexes have been synthesized using a pyrimidinyl-based Schiff base, 2,2′-bipyridine, and a metal(II) acetate salt in a 1:1:1 molar ratio. frontiersin.orgresearchgate.net

Spectroscopic, Magnetic, and Conductometric Characterization of Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

Spectroscopic Techniques:

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the coordination sites of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (-C=N) and phenolic (-OH) groups, upon complexation provide evidence of bonding. zenodo.orgsciencepublishinggroup.com

UV-Vis (Ultraviolet-Visible) Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the geometry of the complex. ijcr.infonih.govresearchgate.net For instance, the electronic spectra of Cu(II) complexes can show bands indicative of an octahedral geometry. ijcr.info

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy is used to characterize the ligand and to confirm the structure of the resulting complexes. zenodo.orgsciencepublishinggroup.com

Magnetic Susceptibility Measurements: These measurements are crucial for determining the magnetic properties of the complexes (paramagnetic or diamagnetic) and for inferring the geometry and the spin state of the central metal ion. ijcr.infosciencepublishinggroup.comresearchgate.net For example, high-spin octahedral geometries have been suggested for some Cu(II) and Ni(II) complexes based on their magnetic moments. ijcr.infonih.gov

Conductometric Measurements: Molar conductivity measurements in solvents like DMSO are used to determine the electrolytic or non-electrolytic nature of the complexes. zenodo.orgijcr.infosciencepublishinggroup.com Low conductance values typically indicate that the complexes are non-electrolytes. ijcr.inforesearchgate.net

The following table summarizes the characterization data for a representative Cu(II) complex derived from a Schiff base of 2-amino-4,6-dimethylpyrimidine:

| Technique | Observation | Inference |

| Molar Conductance | Low value in DMSO | Non-electrolytic nature ijcr.info |

| Magnetic Susceptibility | Paramagnetic | Consistent with high-spin octahedral structure ijcr.infosciencepublishinggroup.com |

| UV-Vis Spectroscopy | Absorption bands at 13812 cm⁻¹ and 30030 cm⁻¹ | Assigned to ²B₁g → ²A₁g and charge transfer in an octahedral field ijcr.info |

| FT-IR Spectroscopy | Shift in azomethine and phenolic group frequencies | Coordination through azomethine nitrogen and phenolic oxygen zenodo.orgsciencepublishinggroup.com |

Determination of Coordination Modes and Geometrical Configurations

Pyrimidine-based Schiff base ligands commonly act as bidentate or tetradentate ligands. sciencepublishinggroup.comresearchgate.net In many cases, they coordinate to the metal ion through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic group. sciencepublishinggroup.comsdiarticle5.com The stoichiometry of the complex, such as 1:2 (metal:ligand), often leads to an octahedral geometry, with the remaining coordination sites potentially occupied by solvent molecules like water. ijcr.infosciencepublishinggroup.com For instance, complexes with the general formula [M(L)₂(H₂O)₂] have been reported, indicating a six-coordinate octahedral environment around the metal ion (M), where L is the bidentate Schiff base ligand. ijcr.infosciencepublishinggroup.com Other geometries, such as square planar and tetrahedral, have also been observed for different metal ions and ligand systems. researchgate.netsciarena.com

Exploration of Derived Materials for Industrial and Specialty Applications (e.g., Dyes)

The coordination complexes of this compound and its derivatives have potential applications as advanced materials, particularly as dyes and pigments. The electronic properties of these metal complexes, which give rise to their colors, make them suitable for such applications. smolecule.com

Research has shown that metal complexes of azo dyes derived from pyrimidine (B1678525) derivatives can be used for dyeing fabrics like nylon. samipubco.com These metallized dyes often exhibit good fastness properties. The synthesis of such dyes involves diazotization and coupling reactions to create an azo compound containing the pyrimidine moiety, which is then complexed with metal ions like Fe(II) or Cu(II). samipubco.com The resulting metal complex dyes can produce a range of colors, including yellow, greenish-yellow, dark grey, and brown, on textile fibers. samipubco.com The incorporation of metal ions can enhance the tinctorial strength and fastness of the dyes compared to their non-metallized counterparts. samipubco.com

Furthermore, the inherent properties of pyrimidine derivatives, such as their thermal stability and potential for forming colorful complexes, suggest their utility in the development of specialty pigments. smolecule.com The continued exploration of the coordination chemistry of this compound is expected to lead to the discovery of new materials with tailored properties for various industrial applications.

Environmental Fate and Degradation Studies of Pyrimidine Based Compounds

Identification and Profiling of Environmental Metabolites (e.g., from Pyrimethanil)

Research has identified 2-anilino-4,6-dimethylpyrimidin-5-ol, a hydroxylated derivative of pyrimethanil (B132214), as a significant metabolite in various biological and environmental systems. smolecule.comfao.orgwppdb.comherts.ac.uk While scientific investigation into the metabolite itself is limited, its formation as a primary degradation product of pyrimethanil in soil and water is recognized. smolecule.com

Studies on the metabolism of pyrimethanil in livestock have provided specific insights into the formation of this compound. In a study involving a lactating dairy cow, 2-anilino-4,6-dimethylpyrimidin-5-ol was identified as the major metabolite found in milk, accounting for 64% of the total radioactive residue (TRR). fao.org

The compound has also been identified as a metabolite in plants. In leaf lettuce, a conjugate of 2-anilino-4,6-dimethylpyrimidin-5-ol was found, representing 8% of the TRR. fao.org In animal studies, it was detected as one of the metabolites in rats. fao.org The consistent identification of this compound across different metabolic systems underscores its relevance in the environmental fate of pyrimethanil.

Table 1: Identification of 2-anilino-4,6-dimethylpyrimidin-5-ol as a Metabolite of Pyrimethanil This interactive table summarizes key findings on the identification of the metabolite in different systems.

| System Studied | Finding | Percentage of Total Radioactive Residue (TRR) | Source(s) |

|---|---|---|---|

| Lactating Dairy Cow | Major metabolite identified in milk. | 64% | fao.org |

| Leaf Lettuce | Identified as a conjugated metabolite. | 8% | fao.org |

| Rat | Detected as a metabolite in excreta. | <10% | fao.org |

Investigation of Degradation Pathways and Behavior in Environmental Compartments (e.g., Soil, Water)

The degradation of pyrimethanil in the environment is a complex process that dictates the formation and subsequent behavior of its metabolites, including 4,6-Dimethylpyrimidin-5-ol. The primary routes for pyrimethanil's degradation are microbial breakdown in soil and water and photolytic degradation. apvma.gov.au

Degradation in Soil: In soil, the major pathway for pyrimethanil degradation is through microbial activity. apvma.gov.au Under aerobic conditions, pyrimethanil degrades slowly. fao.org One significant degradation pathway involves the cleavage of the aniline (B41778) linkage to form 2-amino-4,6-dimethylpyrimidine (B23340), which has been identified as a major metabolite in aerobic soil studies. apvma.gov.aufao.org This metabolite can then be further transformed into 2-hydroxy-4,6-dimethyl-pyrimidine. apvma.gov.au Another key pathway is the hydroxylation of the parent molecule, which leads to the formation of compounds like 2-anilino-4,6-dimethylpyrimidin-5-ol. fao.org While pyrimethanil is expected to have low mobility in soil, its metabolites may become strongly bound to soil organic matter, though these residues can be accessible to further microbial action. apvma.gov.au

Degradation in Water: In aquatic environments, pyrimethanil is stable to hydrolysis at various pH levels but is susceptible to degradation by sunlight (photolysis). fao.org The photolytic degradation of pyrimethanil in water can be relatively rapid, with estimated half-lives of 1 day at pH 4 and a significantly reduced half-life of less than 2 days at pH 7 in the presence of humic acids. fao.org The degradation process in water is believed to involve two primary routes: one is the attack of hydroxyl radicals on both the pyrimidine (B1678525) and benzene (B151609) rings, which can lead to the opening of these rings, and the other is a photoinduced hydrolysis at the amine group bond. acs.org Microbial degradation is also a key factor in aquatic systems. apvma.gov.au The formation of 2-amino-4,6-dimethylpyrimidine has been noted in aquatic metabolism studies, accounting for up to 58% of the applied pyrimethanil. apvma.gov.au

Table 2: Environmental Degradation Half-Life of Pyrimethanil (Parent Compound) This interactive table provides data on the degradation rates of pyrimethanil in various environmental compartments.

| Compartment/Condition | Half-Life (DT₅₀) | Degradation Process | Source(s) |

|---|---|---|---|

| Soil (Aerobic, Lab) | 50.9 - 82 days | Microbial Degradation | herts.ac.uknih.gov |

| Soil (Field) | 7 - 54 days | Microbial Degradation | nih.gov |

| Water (Hydrolysis, pH 5, 7, 9) | Stable (DT₅₀ ≈ 2-3 years) | Hydrolysis | apvma.gov.aufao.org |

| Water (Photolysis, pH 4) | ~1 day | Photolysis | fao.org |

| Water (Photolysis, pH 7) | ~80 days | Photolysis | fao.org |

| Water (Photolysis, pH 7, with humic acid) | <2 days | Photolysis | fao.org |

| Water/Sediment System | 40 - 121 days | Microbial Degradation | rivm.nl |

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel 4,6-Dimethylpyrimidin-5-ol Scaffolds with Enhanced Bioactivity and Selectivity

The core structure of this compound offers a fertile ground for rational drug design. By strategically modifying this scaffold, researchers aim to create new chemical entities with improved biological activity and selectivity for their intended targets. This approach moves beyond traditional high-throughput screening by using structural information of the target to guide the design of more effective and less toxic molecules.

One promising strategy involves "scaffold hopping," where the central pyrimidine (B1678525) ring is retained, but the substituents are altered to explore new chemical space and intellectual property opportunities. For instance, creating a pseudo-ring through intramolecular hydrogen bonding has been shown to constrain the conformation of substituents, leading to enhanced binding affinity and selectivity for specific enzymes like phosphodiesterase 5 (PDE5). nih.gov This principle can be applied to the this compound scaffold to develop potent and selective inhibitors for a variety of targets.

Recent research has demonstrated the successful design of novel pyrimidine derivatives with significant therapeutic potential. For example, a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown efficacy against multidrug-resistant bacteria such as MRSA and VRE. researchtrend.net Similarly, aminopyridinol–sorafenib hybrids incorporating a 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) moiety have been synthesized and evaluated for their anti-hepatocellular carcinoma activity. nih.gov Another study focused on creating phenyltriazole derivatives to target MRSA cell wall biosynthesis, showcasing how modifications to a core scaffold can lead to enhanced antimicrobial properties. rsc.orgnih.gov

Future efforts in this area will likely involve:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and NMR data of ligand-target complexes to guide the modification of the this compound scaffold for optimal interaction.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent lead compound based on the this compound core.

Bioisosteric Replacement: Substituting functional groups on the pyrimidine ring with other groups that have similar physical or chemical properties to improve the compound's pharmacokinetic profile or reduce off-target effects.

The following table provides examples of rationally designed pyrimidine derivatives and their observed bioactivities:

| Derivative Class | Target/Application | Key Findings |

| 2,4-disubstituted-6-thiophenyl-pyrimidines | Antibacterial (MRSA, VRE) | Effective inhibition of resistant bacterial strains. researchtrend.net |

| Aminopyridinol–sorafenib hybrids | Anti-hepatocellular carcinoma | Synthesis of hybrids with potential anticancer activity. nih.gov |

| Phenyltriazole derivatives | Antibacterial (MRSA) | Targeting of bacterial cell wall biosynthesis. rsc.orgnih.gov |

| 5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidine derivatives | PDE5 Inhibition | High potency and selectivity achieved through conformational constraint. nih.gov |

Advanced Mechanistic Studies of Ligand-Target Interactions Using High-Resolution Techniques

A deep understanding of how a drug molecule interacts with its biological target at the atomic level is crucial for optimizing its efficacy and safety. For derivatives of this compound, advanced analytical techniques are being increasingly employed to elucidate these complex interactions.

High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed three-dimensional structures of the ligand-target complex. This information is invaluable for understanding the specific binding modes and the key amino acid residues involved in the interaction. For example, high-resolution X-ray crystallography was used to study pyrazolo[1,5-b]pyridazine (B1603340) inhibitors, revealing the importance of preserving a specific binding mode for maintaining selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide dynamic information about the ligand-target interaction in solution, mimicking the physiological environment more closely. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the target protein.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations , complement these experimental techniques. Molecular docking predicts the preferred orientation of a ligand when bound to a target, while MD simulations can model the behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. researchgate.net

Future research in this area will focus on:

Time-resolved crystallography: To capture snapshots of the ligand binding process and any conformational changes in the target protein.

Integrated structural biology approaches: Combining data from multiple techniques (X-ray, cryo-EM, NMR, and mass spectrometry) to build a more complete picture of the ligand-target interaction.

In-cell NMR: To study the interaction of this compound derivatives with their targets within a living cell, providing a more physiologically relevant context.

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govjddtonline.infoijert.org For this compound and its derivatives, these computational tools can be applied at various stages of the discovery pipeline.

Generative models , a type of AI, can design novel molecules with desired properties from scratch. By training these models on large datasets of known active compounds, it is possible to generate new this compound derivatives that are predicted to have high potency and selectivity for a specific target. researchgate.net

Predictive models , built using ML algorithms, can forecast a wide range of properties for a given molecule, including its biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and physicochemical properties. jddtonline.info This allows researchers to prioritize the synthesis of compounds that are most likely to succeed in preclinical and clinical development, saving significant time and resources. mdpi.com For instance, ML can be used to predict the pharmacological properties of potential smart drugs, optimizing for efficacy and safety. ijert.org

Key applications of AI and ML in the context of this compound include:

Virtual screening: Using ML models to rapidly screen vast virtual libraries of compounds to identify those with the highest probability of being active against a target of interest. ijert.org

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that relate the chemical structure of this compound derivatives to their biological activity.

De novo drug design: Employing generative adversarial networks (GANs) or recurrent neural networks (RNNs) to create novel pyrimidine scaffolds with optimized properties.

Retrosynthesis prediction: Using AI to devise the most efficient synthetic routes for novel this compound derivatives.

The integration of AI and ML is expected to significantly shorten the timeline and reduce the costs associated with bringing new drugs to market. ijert.org

Development of Sustainable and Scalable Synthetic Methodologies for Key Derivatives

As promising derivatives of this compound move towards clinical development and potential commercialization, the need for sustainable and scalable synthetic methods becomes paramount. Green chemistry principles are increasingly being applied to chemical synthesis to reduce the environmental impact and improve the economic viability of manufacturing processes.

Furthermore, the development of continuous flow manufacturing processes offers several advantages over traditional batch manufacturing, including improved safety, better process control, and higher throughput. These technologies are well-suited for the large-scale production of key this compound derivatives.

Future trends in the synthesis of pyrimidine derivatives include:

Biocatalysis: The use of enzymes to catalyze specific reactions with high selectivity and under mild conditions.

Photoredox catalysis: Utilizing visible light to drive chemical reactions, often with higher efficiency and selectivity than traditional thermal methods.

Mechanochemistry: Using mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent.

Microwave-assisted synthesis: To accelerate reaction times and improve yields in the synthesis of quinoline (B57606) derivatives, a principle applicable to other heterocycles. nih.gov

Exploration of New Therapeutic Areas and Agrochemical Applications for Pyrimidine Derivatives

The versatile nature of the pyrimidine scaffold suggests that derivatives of this compound may have applications beyond their initially identified biological activities. Researchers are actively exploring new therapeutic areas and agrochemical uses for this class of compounds.

In medicine, pyrimidine derivatives have a long history of use as anticancer, antiviral, and antimicrobial agents. researchgate.net Emerging therapeutic areas where this compound derivatives could be investigated include:

Neurodegenerative diseases: Targeting kinases such as DYRK1A, which is implicated in Alzheimer's disease and Down's syndrome. nih.gov

Inflammatory diseases: Developing inhibitors of key inflammatory signaling pathways.

Metabolic disorders: Exploring the potential of pyrimidine derivatives to modulate metabolic enzymes or receptors.

Antiviral agents: Pyrazole (B372694) derivatives, which can be synthesized from pyrimidine precursors, have shown activity against a range of viruses, including hepatitis A, HIV, and influenza. mdpi.com

In agriculture, pyrimidine derivatives are already used as fungicides. nih.gov For instance, pyrimethanil (B132214) is a known fungicide used to control grey mould on fruits and vegetables. nih.gov There is potential to develop new derivatives of this compound with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. A study on 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives revealed a pronounced plant growth-stimulating activity, opening up new avenues for their use as plant growth regulators. researchgate.net

Future research will likely focus on:

Repurposing: Screening existing libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic or agrochemical applications.

Phenotypic screening: Using cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target.

Development of chemical probes: Synthesizing highly potent and selective derivatives to be used as tools to study the biology of their targets.

The exploration of these new frontiers will undoubtedly lead to the discovery of novel applications for this compound and its derivatives, further solidifying the importance of the pyrimidine scaffold in science and medicine.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethylpyrimidin-5-ol, and how can reaction conditions be optimized?

The synthesis of pyrimidine derivatives often involves cyclization or substitution reactions. For this compound, a plausible route could involve the hydrolysis or functionalization of halogenated precursors (e.g., 4,6-dichloropyrimidine derivatives) under controlled conditions. For example, substituting chlorine atoms with hydroxyl and methyl groups using nucleophilic reagents like ammonia or methanol in the presence of catalysts (e.g., Pd or Cu) may yield the target compound. Reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios should be systematically varied to optimize yield and purity .

Q. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (XRD) remains the gold standard for structural confirmation. Software suites like SHELX or OLEX2 can refine crystallographic data to resolve bond lengths, angles, and tautomeric states. For instance, SHELXL can handle small-molecule refinement, while OLEX2 integrates visualization tools for analyzing hydrogen-bonding networks or π-π stacking interactions in the crystal lattice . Preliminary characterization via NMR (e.g., , , and 2D-COSY) and IR spectroscopy should complement XRD to validate functional groups and molecular symmetry.

Q. What spectroscopic techniques are critical for characterizing the tautomeric equilibria of this compound?

This compound may exhibit prototropic tautomerism between hydroxyl and oxo forms. Variable-temperature NMR in deuterated DMSO or DO can detect shifts in proton environments indicative of tautomeric interconversion. UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol) can reveal solvatochromic effects, while computational methods (DFT or MD simulations) predict stable tautomers .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

Discrepancies between XRD (solid-state) and NMR (solution-state) data often arise from environmental effects. For example, XRD may stabilize one tautomer in the crystal lattice, while NMR captures dynamic equilibria in solution. To address this:

- Perform in situ XRD studies under controlled humidity/temperature to mimic solution conditions.

- Use dynamic NMR (DNMR) to quantify tautomerization rates and correlate with computational energy barriers .

- Cross-validate findings with Raman or IR spectroscopy to identify vibrational modes unique to each tautomer .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Given its structural similarity to bioactive pyrimidines (e.g., kinase inhibitors), employ in vitro assays:

- Enzyme inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) using fluorometric or calorimetric assays.

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in model cell lines.

- Toxicity profiling : Perform MTT assays to assess cytotoxicity and IC values. Always include positive controls (e.g., methotrexate for antifolate activity) and validate results across multiple biological replicates .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for substitution reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability using explicit solvent models (e.g., TIP3P water).

- Docking Studies : Model interactions with biological targets (e.g., DNA topoisomerases) to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.